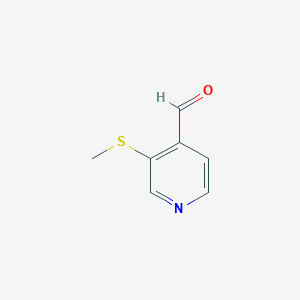

4-Pyridinecarboxaldehyde, 3-(methylthio)-

Description

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Aldehydes

The pyridine ring is a fundamental heterocyclic aromatic compound that is a cornerstone of medicinal chemistry and materials science. ontosight.ai Pyridine and its derivatives are integral to numerous pharmaceuticals and agrochemicals due to their ability to engage in a wide range of chemical interactions. ontosight.ai The nitrogen atom in the ring imparts polarity and the ability to form hydrogen bonds, which can enhance the solubility and bioavailability of less soluble compounds.

Heterocyclic aldehydes, such as the parent molecule 4-Pyridinecarboxaldehyde (B46228), are versatile building blocks in organic synthesis. 4-Pyridinecarboxaldehyde is a colorless to yellow liquid that serves as a precursor for a variety of more complex molecules. wikipedia.org It readily undergoes reactions typical of aromatic aldehydes, including reductive amination and the formation of Schiff bases. wikipedia.org This reactivity makes it a valuable starting material for synthesizing compounds with diverse applications, from metal-organic frameworks (MOFs) to potential anticancer agents and corrosion inhibitors. sigmaaldrich.com The introduction of a substituent at the 3-position, as in 4-Pyridinecarboxaldehyde, 3-(methylthio)-, can significantly modulate the electronic properties and reactivity of both the pyridine ring and the aldehyde group.

Strategic Importance of Methylthio Functionality in Pyridine Scaffolds

The methylthio group (-SCH₃) is a strategically important functional group in the design of novel molecules. When attached to a pyridine ring, it can influence the compound's biological activity and chemical reactivity. The sulfur atom can participate in various non-covalent interactions, and the methylthio group can act as a lipophilic element, potentially affecting how the molecule interacts with biological targets.

Pyridine derivatives containing sulfur have been investigated for a range of potential biological activities, including antimicrobial and antifungal properties. ontosight.ai The methylthio group can also serve as a chemical handle for further synthetic transformations. For instance, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can have different electronic and steric properties, thereby expanding the molecular diversity that can be generated from a single precursor. The synthesis of related compounds like 3-(methylthio)pyridine (B103521) often involves the reaction of a halogenated pyridine, such as 3-bromopyridine (B30812), with a thiolate source. ontosight.ai

Overview of Research Trajectories for Related Pyridinecarboxaldehyde Derivatives

Research into derivatives of pyridinecarboxaldehyde is an active and evolving field. The strategic placement of different functional groups on the pyridine ring leads to compounds with a wide array of potential uses.

For example, studies on 3-methoxy-2-pyridinecarboxaldehyde derivatives have shown their potential as reagents for the N-terminal labeling of proteins. Other research has focused on the synthesis of thiosemicarbazone derivatives of 4-pyridinecarboxaldehyde, which have demonstrated biological activities and have been explored as corrosion inhibitors. sigmaaldrich.com

Furthermore, the parent compound, 4-Pyridinecarboxaldehyde, is a key component in the synthesis of tetrapyridylporphyrin, a ligand used in the self-assembly of square multiporphyrin arrays through metal ion coordination. wikipedia.org The exploration of other substituted pyridinecarboxaldehydes, such as 3-methyl-pyridine-4-carbaldehyde, continues to be an area of interest for creating novel chemical entities. scbt.comrlavie.com The synthesis of 3-substituted pyridines can be challenging due to the electronic nature of the pyridine ring, but methods such as the functionalization of pyridine N-oxides have been developed to access these structures. rsc.orgnih.gov

Data Tables

Physicochemical Properties of 4-Pyridinecarboxaldehyde and Related Compounds

| Property | 4-Pyridinecarboxaldehyde | 3-(Methylthio)pyridine | 3-Methyl-pyridine-4-carbaldehyde |

| CAS Number | 872-85-5 sigmaaldrich.com | 18794-33-7 nist.gov | 74663-96-0 scbt.com |

| Molecular Formula | C₆H₅NO sigmaaldrich.com | C₆H₇NS nist.gov | C₇H₇NO scbt.com |

| Molecular Weight | 107.11 g/mol sigmaaldrich.com | 125.19 g/mol sigmaaldrich.com | 121.14 g/mol scbt.com |

| Appearance | Colorless to yellow liquid wikipedia.org | Liquid sigmaaldrich.com | Pale-yellow liquid rlavie.com |

| Boiling Point | 71-73 °C at 10 mmHg sigmaaldrich.com | Not available | Not available |

| Density | 1.137 g/mL at 20 °C sigmaaldrich.com | Not available | Not available |

| Refractive Index | n20/D 1.544 sigmaaldrich.com | Not available | Not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

650628-88-9 |

|---|---|

Molecular Formula |

C7H7NOS |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

3-methylsulfanylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H7NOS/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 |

InChI Key |

KVLPYMODJPSDEY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CN=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Pyridinecarboxaldehyde, 3 Methylthio

De Novo Synthetic Routes to the 4-Pyridinecarboxaldehyde (B46228), 3-(methylthio)- Scaffold

The de novo synthesis of the pyridine (B92270) ring offers a direct route to highly substituted derivatives from simple, acyclic starting materials. These methods build the heterocyclic core and install the desired substituents in a single, often multi-component, reaction sequence.

Ring Formation Strategies Incorporating Aldehyde and Thioether Functionalities

Several classical named reactions for pyridine synthesis could theoretically be adapted to construct the 4-Pyridinecarboxaldehyde, 3-(methylthio)- scaffold by using precursors that already contain the required sulfur and oxygenated carbon functionalities.

Hantzsch Pyridine Synthesis : The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.orgacs.orgchemtube3d.comorganic-chemistry.org To adapt this for the target molecule, one could envision using a β-ketosulfide (e.g., methyl 3-oxobutanethioate) as one of the 1,3-dicarbonyl components. The aldehyde component would need to be a protected glyoxal (B1671930) derivative to ultimately form the 4-carboxaldehyde group. However, the reactivity and stability of such precursors can pose significant challenges.

Bohlmann-Rahtz Pyridine Synthesis : This method constructs the pyridine ring by reacting an enamine with an ethynyl (B1212043) ketone. wikipedia.orgsynarchive.comorganic-chemistry.orgresearchgate.netjk-sci.com A plausible, though not widely reported, strategy would involve an enamine bearing a methylthio group at the appropriate position and an ethynyl ketone that serves as a precursor to the 4-aldehyde group. The harsh thermal conditions required for the final cyclodehydration step may limit the tolerance of the sensitive aldehyde and thioether groups.

Kröhnke Pyridine Synthesis : The Kröhnke synthesis utilizes α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.netwikipedia.org This method is highly effective for generating 2,4,6-trisubstituted pyridines. Adapting it for a 3,4-disubstituted pattern is less direct and would require unconventional starting materials, making it a less common approach for this specific substitution pattern.

Guareschi-Thorpe Pyridine Synthesis : This reaction typically yields 2-pyridones from the condensation of cyanoacetamide with a 1,3-diketone. quimicaorganica.orgrsc.orgnih.govresearchgate.net While effective for certain substitution patterns, its application to the synthesis of 4-Pyridinecarboxaldehyde, 3-(methylthio)- is not straightforward and would necessitate significant modification of the standard protocol.

While these de novo strategies offer convergent pathways, the synthesis of the specific target molecule, 4-Pyridinecarboxaldehyde, 3-(methylthio)-, is more reliably achieved through sequential functionalization of a pyridine precursor.

Sequential Functionalization Approaches on Pyridine Precursors

A more practical and widely employed strategy involves the stepwise introduction of the methylthio and carboxaldehyde groups onto a commercially available pyridine derivative. This approach allows for greater control over regioselectivity and functional group compatibility. A common starting material for such a sequence is a 3-halopyridine, such as 3-bromopyridine (B30812) or 3-chloropyridine.

A general and logical synthetic plan would proceed as follows:

Introduction of a handle at the 4-position : Functionalizing the 4-position of a 3-halopyridine first, for instance by introducing a cyano or methyl group which can later be converted to the aldehyde.

Introduction of the methylthio group : Performing a nucleophilic substitution or a metal-catalyzed cross-coupling reaction to replace the halogen at the 3-position with a methylthio group.

Formation of the aldehyde : Converting the functional group at the 4-position into the final carboxaldehyde.

This sequential approach breaks down the complex synthesis into a series of more manageable and higher-yielding steps, which are detailed in the following sections.

Selective Introduction of the Methylthio Group onto Pyridinecarboxaldehyde Scaffolds

The introduction of the methylthio group at the C3 position of the pyridine ring is a critical step. This can be accomplished through either nucleophilic aromatic substitution on an activated substrate or through modern cross-coupling reactions.

Regioselective Thioetherification Methods

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings. The pyridine ring is inherently electron-poor, and this character is enhanced by the presence of electron-withdrawing groups.

To achieve regioselective thiomethylation at C3, a common strategy involves using a substrate such as 3-halo-4-cyanopyridine or 3-halo-4-pyridinecarboxaldehyde. The electron-withdrawing group at the C4 position activates the C3 position (ortho to the activating group) towards nucleophilic attack. The reaction proceeds by the addition of a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), which displaces the halide.

Table 1: Representative Conditions for SNAr Thioetherification

| Starting Material | Reagent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrachloropyridine | Ethanethiol/Triethylamine | Acetone | 2,3,5,6-Tetrachloro-4-ethylsulfanyl-pyridine | N/A |

The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO being preferred as they can solvate the cation of the thiolate salt without solvating the nucleophile, thus enhancing its reactivity.

Advanced Cross-Coupling Strategies for Sulfur-Carbon Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide a versatile and highly efficient alternative for forming C–S bonds, often under milder conditions than SNAr and with broader substrate scope.

Palladium-Catalyzed Coupling : Palladium catalysts are widely used for C–S bond formation. A typical reaction would couple a 3-halopyridine derivative (e.g., 3-bromo-4-cyanopyridine) with a sulfur source like sodium thiomethoxide or by using a specialized thiomethylating reagent. Ligands such as Xantphos or dppf are often employed to facilitate the catalytic cycle.

Copper-Catalyzed Coupling : Copper-based catalysts are also effective for C–S coupling reactions, often providing a more economical alternative to palladium. These reactions can couple aryl halides with thiols or their corresponding salts.

Table 2: Advanced Cross-Coupling Strategies for C-S Bond Formation

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 3-Iodo-4-cyanopyridine | Sodium thiomethoxide | Pd2(dba)3 / Xantphos | 3-(Methylthio)-4-cyanopyridine | Theoretical |

| 3-Bromopyridine | (Methylthio)silane | CuI / Ligand | 3-(Methylthio)pyridine (B103521) | Theoretical |

These cross-coupling methods offer the advantage of high functional group tolerance, allowing for their application at various stages of a synthetic sequence.

Formation of the Aldehyde Moiety at the 4-Position

The final key transformation is the installation of the aldehyde group at the C4 position of the 3-(methylthio)pyridine core. Several reliable methods exist for this purpose.

Oxidation of a 4-Methyl Group : If the synthesis starts with or generates 3-(methylthio)-4-picoline, the 4-methyl group can be oxidized to the aldehyde. Common oxidizing agents for this transformation include selenium dioxide (SeO2) or manganese dioxide (MnO2).

Reduction of a 4-Cyano or 4-Ester Group : A highly effective and common method involves the partial reduction of a nitrile (cyano group) or an ester at the 4-position. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can reduce nitriles and esters to aldehydes at low temperatures, preventing over-reduction to the amine or alcohol. This method is particularly useful when 4-cyanopyridine (B195900) is used as a precursor in earlier steps. The reduction of a nitrile typically proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to yield the aldehyde. clockss.org

Vilsmeier-Haack Formylation : The Vilsmeier-Haack reaction introduces a formyl group to electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent (typically formed from POCl3 and DMF). researchgate.netorganic-chemistry.orgnih.gov While pyridine itself is electron-deficient, the 3-(methylthio) group is an ortho, para-directing activator. However, its activating strength is modest, and the regioselectivity of electrophilic substitution on a substituted pyridine can be complex. Formylation could potentially occur at the 2- or 6-positions, making this route less predictable for achieving exclusive C4-formylation without other directing groups. chemrxiv.org

Directed Ortho-Metalation and Formylation : This strategy involves the deprotonation of a C-H bond adjacent to a directing group, followed by quenching with an electrophile. For a 3-(methylthio)pyridine, direct metalation at C4 would be challenging. However, if a different directing group were temporarily installed at the 3-position, this could be a viable route.

Among these options, the reduction of a 4-cyano group using DIBAL-H represents one of the most reliable and high-yielding methods for the final step in synthesizing 4-Pyridinecarboxaldehyde, 3-(methylthio)-.

Table 3: Comparison of Methods for Aldehyde Formation at C4

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidation | 3-(Methylthio)-4-picoline | SeO2, MnO2 | Utilizes a simple precursor. | Can lead to over-oxidation; toxic reagents. |

| Reduction | 3-(Methylthio)-4-cyanopyridine | DIBAL-H | High yield, excellent selectivity. | Requires low temperatures; moisture-sensitive reagent. |

Selective Oxidation Methodologies for Pyridine-Substituted Methyl Groups

A primary and logical route to 4-Pyridinecarboxaldehyde, 3-(methylthio)- is the selective oxidation of the corresponding precursor, 4-methyl-3-(methylthio)pyridine. The principal challenge in this transformation is the oxidation of the methyl group to an aldehyde without affecting the oxidizable sulfur atom of the methylthio group.

One of the most effective reagents for the oxidation of activated methyl groups on heterocyclic rings is selenium dioxide (SeO₂), in a process known as the Riley oxidation. nih.govadichemistry.com This method has been successfully employed for the conversion of methyl groups on various heterocyclic systems, including methylquinolines and methylnaphthyridines, to the corresponding formyl groups. nih.gov The reaction is typically carried out in solvents like 1,4-dioxane (B91453) or acetic acid at elevated temperatures. researchgate.net The conditions would need to be carefully optimized to favor the oxidation of the methyl group over the thioether. The use of acetic acid as a solvent can sometimes help in stopping the reaction at the aldehyde stage by forming an acetate ester intermediate. adichemistry.com

The table below illustrates the conditions used for the SeO₂ oxidation of various methyl-substituted heterocyclic compounds, providing a basis for a potential synthetic approach to 4-Pyridinecarboxaldehyde, 3-(methylthio)-.

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Acetylamino-7-methyl-1,8-naphthyridine | SeO₂ | 1,4-Dioxane | Reflux | 2-Acetylamino-7-formyl-1,8-naphthyridine | 75 | nih.gov |

| 6-Methyl-2,4-dioxypyrimidine | SeO₂ | Acetic Acid | Reflux | Orotic aldehyde | 62 | nih.gov |

| 4-Methoxy-6-methyl-2,2'-bipyridine | SeO₂ | 1,4-Dioxane | - | 4-Methoxy-6-formyl-2,2'-bipyridine | - | nih.gov |

| 3-Methylcoumarin | SeO₂ | Xylene | Reflux | 3-Formylcoumarin | - | mendeley.com |

This table is illustrative and based on data for analogous compounds.

Other modern oxidation methods could also be considered, such as electrochemical oxidation. This technique has been shown to be effective for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov This method avoids the use of harsh chemical oxidants. However, the selectivity in the presence of a thioether would need to be experimentally determined.

Formylation Reactions on Halopyridine Precursors

An alternative strategy for the synthesis of 4-Pyridinecarboxaldehyde, 3-(methylthio)- involves the introduction of the formyl group onto a pyridine ring that already bears the 3-(methylthio) substituent. A common approach is the formylation of a halopyridine precursor.

A plausible synthetic route would start with 4-chloro-3-(methylthio)pyridine or 4-bromo-3-(methylthio)pyridine. The formyl group can then be introduced via a metal-halogen exchange reaction followed by quenching with a formylating agent. This two-step process typically involves treating the halopyridine with a strong organometallic base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to generate a highly reactive 4-lithiopyridine (B8661376) intermediate. This intermediate is then reacted with an electrophilic formyl source, most commonly N,N-dimethylformamide (DMF), to produce the desired aldehyde after aqueous workup. This strategy has been successfully applied to the synthesis of other substituted heterocyclic aldehydes, such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com

The Vilsmeier-Haack reaction is another well-known method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF. The 3-methylthio group is an electron-donating group and would activate the pyridine ring towards electrophilic substitution. However, as an ortho-, para-directing group, it would likely direct formylation to the 2- or 6-positions of the pyridine ring rather than the desired 4-position. Therefore, this method may not be suitable for a direct formylation to the target compound unless the 4-position is highly activated or other positions are blocked.

The following table provides examples of formylation reactions on various heterocyclic precursors.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-phenyl-5-propylthiophene-2-carboxamide | 1. n-BuLi, THF, -78°C2. DMF | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | - | mdpi.com |

| Pyrrole | POCl₃, DMF | Pyrrole-2-carboxaldehyde | - | researchgate.net |

| Indole | PPh₃, I₂, DMF | Indole-3-carboxaldehyde | - | organic-chemistry.org |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 61 | - |

This table is illustrative and based on data for analogous compounds.

Stereochemical Considerations in the Synthesis of Chiral Analogues (if applicable)

The target molecule, 4-Pyridinecarboxaldehyde, 3-(methylthio)-, is achiral and does not possess any stereocenters. Consequently, there are no stereochemical considerations in its synthesis.

However, it is possible to introduce chirality into the molecular framework to create chiral analogues. A common strategy for introducing chirality into molecules containing a thioether is the oxidation of the sulfur atom to a sulfoxide (B87167). This would result in the formation of 4-Pyridinecarboxaldehyde, 3-(methylsulfinyl)-, where the sulfur atom is a stereocenter. The synthesis of such a chiral analogue would require an asymmetric oxidation of the thioether.

The enantioselective oxidation of sulfides to chiral sulfoxides is a well-established field in organic synthesis. This can be achieved using chiral oxidizing agents or, more commonly, a stoichiometric achiral oxidant in the presence of a chiral catalyst. Examples of catalytic systems include those based on transition metals like titanium or vanadium complexed with chiral ligands. The challenge in the context of 4-Pyridinecarboxaldehyde, 3-(methylthio)- would be to perform this oxidation selectively in the presence of the aldehyde group, which is also susceptible to oxidation. A more viable approach might be the asymmetric oxidation of a precursor, such as 4-methyl-3-(methylthio)pyridine, followed by the selective oxidation of the methyl group as described in section 2.3.1.

While the synthesis of chiral N-oxides of pyridines has been reported using biomolecule-inspired catalysts, nih.gov the direct asymmetric synthesis of chiral sulfoxides of this specific pyridine aldehyde has not been extensively documented in the literature, representing an area for potential research.

Sustainable and Green Chemistry Approaches in 4-Pyridinecarboxaldehyde, 3-(methylthio)- Synthesis

Applying the principles of green chemistry to the synthesis of 4-Pyridinecarboxaldehyde, 3-(methylthio)- is crucial for developing environmentally benign and efficient processes.

For the selective oxidation route , a greener approach would involve using a catalytic amount of selenium dioxide with a co-oxidant such as t-butyl hydroperoxide. adichemistry.com This significantly reduces the amount of toxic selenium waste generated compared to using a stoichiometric amount of SeO₂. Another promising green alternative is photoelectrocatalytic oxidation. This method uses light and an electric potential to drive the oxidation, often with a semiconductor catalyst like TiO₂. It has been successfully used for the selective oxidation of 3-methylpyridine (B133936) to nicotinic acid (Vitamin B3) and could potentially be adapted for the synthesis of the target aldehyde. rsc.org

In the context of formylation reactions , if the Vilsmeier-Haack reaction were to be employed, green improvements could include the use of microwave irradiation to accelerate the reaction, thereby reducing energy consumption and reaction times. thieme-connect.com For the more plausible metal-halogen exchange route, while inherently less "green" due to the use of pyrophoric organolithium reagents and cryogenic conditions, improvements can be made by using more environmentally friendly solvents and developing efficient work-up and purification procedures that minimize waste.

Furthermore, the development of one-pot, multi-component reactions (MCRs) for the synthesis of substituted pyridines is a key area of green chemistry research. While a specific MCR for 4-Pyridinecarboxaldehyde, 3-(methylthio)- is not yet reported, this approach offers high atom economy and procedural simplicity, making it a desirable future direction for the synthesis of this and related compounds.

Elucidation of Reactivity Patterns and Derivatization Strategies for 4 Pyridinecarboxaldehyde, 3 Methylthio

Reactivity of the Aldehyde Functionality in 4-Pyridinecarboxaldehyde (B46228), 3-(methylthio)-

The aldehyde group is a versatile functional handle for a wide array of chemical transformations. Its electrophilic carbon atom readily undergoes attack by various nucleophiles. The presence of the electron-withdrawing pyridine (B92270) ring is expected to enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to its benzaldehyde (B42025) analogue. The 3-methylthio group, being a weakly activating or deactivating group depending on the reaction type, will have a more subtle electronic influence on the aldehyde's reactivity.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation)

Nucleophilic addition represents a fundamental class of reactions for aldehydes. numberanalytics.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated. libretexts.org

Cyanohydrin Formation: The addition of a cyanide ion to an aldehyde yields a cyanohydrin. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN). libretexts.org For 4-Pyridinecarboxaldehyde, 3-(methylthio)-, the reaction would proceed as follows:

Step 1: Nucleophilic Attack. The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of 4-Pyridinecarboxaldehyde, 3-(methylthio)-.

Step 2: Protonation. The resulting alkoxide intermediate is protonated by a weak acid (like HCN itself) to form the final cyanohydrin product.

This transformation is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an α-hydroxy amine, opening pathways to more complex molecules.

Imine Formation: Primary amines react with aldehydes to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction is a condensation reaction where a molecule of water is eliminated. The reaction is often catalyzed by acid. orgchemres.org The formation of an imine from 4-Pyridinecarboxaldehyde, 3-(methylthio)- and a primary amine (R-NH₂) would involve the initial nucleophilic addition of the amine to the aldehyde, followed by dehydration.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

Condensation reactions are crucial for forming new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: As a type of condensation reaction, Schiff base formation is a prominent reaction for pyridinecarboxaldehydes. researchgate.netnih.govchemicalbook.com These reactions involve the condensation of an aldehyde with a primary amine. nih.govorgchemres.org For instance, the reaction of 4-pyridinecarboxaldehyde with various amines to form Schiff bases is well-documented. researchgate.netnih.gov A specific example is the synthesis of 4-pyridinecarboxaldehyde thiosemicarbazone from 4-pyridinecarboxaldehyde and thiosemicarbazide. semanticscholar.org Based on the known reactivity of 4-(methylthio)benzaldehyde, it is expected that 4-Pyridinecarboxaldehyde, 3-(methylthio)- would readily form Schiff bases with various primary amines in good yields. growingscience.com

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org This reaction is a modification of the aldol condensation. wikipedia.org Pyridinecarbaldehydes are known to undergo catalyst-free Knoevenagel condensation with active methylene compounds like malononitrile (B47326) in a water-ethanol mixture, giving high yields of the corresponding E-alkenes. bas.bg The pyridine ring itself can act as a catalyst by activating the methylene group. bas.bg It is highly probable that 4-Pyridinecarboxaldehyde, 3-(methylthio)- would react similarly with active methylene compounds such as malonic acid or ethyl cyanoacetate (B8463686) to yield α,β-unsaturated products. wikipedia.orgorganic-chemistry.org The reaction can be part of multicomponent syntheses to produce complex heterocyclic systems. nih.govbohrium.com

Aldol Condensation: While less common for aromatic aldehydes without an α-hydrogen, aldol-type condensation reactions are possible. In a crossed-aldol reaction, 4-Pyridinecarboxaldehyde, 3-(methylthio)- could react with an enolizable ketone or aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound.

Selective Oxidation and Reduction Pathways of the Aldehyde Group

Oxidation: The aldehyde group of 4-Pyridinecarboxaldehyde, 3-(methylthio)- can be oxidized to the corresponding carboxylic acid, 3-(methylthio)pyridine-4-carboxylic acid. A study on the oxidation of 4-pyridinecarboxaldehyde by chromium(VI) in an acidic aqueous medium provides a precedent for this transformation. researchgate.net Xanthine oxidase has also been reported to catalyze the oxidation of 4-pyridinecarboxaldehyde. thegoodscentscompany.com

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-(methylthio)pyridin-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents readily reduce aldehydes without affecting the aromatic pyridine ring or the methylthio group.

Transformations Involving the Pyridine Ring of 4-Pyridinecarboxaldehyde, 3-(methylthio)-

The reactivity of the pyridine ring towards substitution is heavily influenced by the substituents it bears. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack, particularly at the positions ortho and para to the nitrogen. youtube.com

Electrophilic Aromatic Substitution Studies (if applicable)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature. youtube.com The presence of the electron-withdrawing 4-carboxaldehyde group further deactivates the ring. The 3-methylthio group is an ortho, para-director in benzene (B151609) systems; however, in this highly deactivated pyridine system, its influence is likely to be minor. EAS reactions, such as nitration or halogenation, would require harsh conditions and are expected to proceed with low yield, likely directing the incoming electrophile to the position meta to the stronger deactivating aldehyde group (i.e., the 2- or 6-position). masterorganicchemistry.comresearchgate.net Theoretical studies on the nitration of pyridine derivatives confirm the deactivating nature of the ring and the difficulty of such reactions. rsc.org

Nucleophilic Aromatic Substitution on Activated Pyridine Systems (if applicable)

Nucleophilic aromatic substitution (SNA) is more plausible for this system. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. quimicaorganica.org However, for a classic SNA reaction to occur, there must be a good leaving group at a position activated for nucleophilic attack (ortho or para to the activating group). In 4-Pyridinecarboxaldehyde, 3-(methylthio)-, there are no conventional leaving groups like halogens on the ring. The methylthio group itself is generally not a good leaving group. Therefore, direct SNA is unlikely.

However, related transformations could be envisaged. For instance, the methylthio group could potentially be oxidized to a methylsulfinyl or methylsulfonyl group. These are excellent leaving groups and would render the 3-position susceptible to nucleophilic attack. Furthermore, pyridinium (B92312) salts are known to be more reactive towards nucleophiles. quimicaorganica.orgnih.gov

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. This reactivity allows for the strategic modification of the pyridine ring's electronic properties and the introduction of new functional groups.

N-Oxidation: The oxidation of the pyridine nitrogen in 4-Pyridinecarboxaldehyde, 3-(methylthio)- leads to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents. For instance, the metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species, indicating the biological relevance of this reaction. nih.gov In a laboratory setting, reagents such as hydrogen peroxide in the presence of a suitable catalyst, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the N-oxidation of pyridines. nih.gov The formation of the N-oxide significantly alters the electronic nature of the pyridine ring, influencing its reactivity in subsequent reactions. The resulting N-oxide can be a valuable intermediate for further functionalization. google.com

Quaternization: The pyridine nitrogen can also undergo quaternization through reaction with alkylating agents, such as alkyl halides. This reaction results in the formation of a positively charged pyridinium salt. The quaternization process modifies the steric and electronic environment of the pyridine ring, which can be exploited in various synthetic strategies. For example, a two-step synthetic route involving the condensation of 4-pyridinecarboxaldehyde followed by quaternization of the pyridine nitrogen with aromatic α-bromo ketones has been reported for the synthesis of novel quaternary ammonium (B1175870) aldimines. researchgate.net

Table 1: N-Oxidation and Quaternization Reactions of Pyridine Derivatives

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Oxidation | Metabolic (in vivo) | N-Oxide | nih.gov |

| N-Oxidation | Hydrogen Peroxide, Catalyst | N-Oxide | nih.gov |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | N-Oxide | nih.gov |

| Quaternization | Aromatic α-bromo ketones | Quaternary Ammonium Salt | researchgate.net |

Chemical Modifications of the Methylthio Group in 4-Pyridinecarboxaldehyde, 3-(methylthio)-

The methylthio group at the 3-position of the pyridine ring offers another site for chemical modification, providing avenues for the synthesis of a diverse range of derivatives.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This oxidation is a common transformation for thioethers and can be achieved with a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. For example, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine involves the oxidation of a methylthio-pyridine-N-oxide intermediate to the corresponding sulfone using 30% hydrogen peroxide. orientjchem.org This suggests that similar conditions could be applicable to 4-Pyridinecarboxaldehyde, 3-(methylthio)-. The resulting sulfoxides and sulfones have different electronic and steric properties compared to the parent thioether, which can be advantageous for further synthetic manipulations or for tuning the biological activity of the molecule.

Table 2: Oxidation of Methylthio Group

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 30% Hydrogen Peroxide | 2,3-dimethyl-4-(methylsulfonyl)pyridine-N-oxide | orientjchem.org |

Cleavage and Replacement Reactions of the Thioether Linkage

Radical Reactions Involving the Sulfur Center

The sulfur atom of the methylthio group can participate in radical reactions. Thiols and thioethers are known to be sources of carbon-centered radicals under certain conditions. rsc.org Thiyl radicals can be generated and subsequently participate in various transformations, including addition to multiple bonds. acs.org While specific radical reactions involving 4-Pyridinecarboxaldehyde, 3-(methylthio)- have not been extensively documented, the general principles of radical chemistry suggest that this compound could undergo functionalization through radical pathways, potentially leading to novel molecular architectures. nih.gov

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of the Compound

The presence of multiple reactive sites in 4-Pyridinecarboxaldehyde, 3-(methylthio)-—the pyridine nitrogen, the aldehyde group, the methylthio group, and the aromatic ring itself—raises important questions of selectivity in its chemical transformations.

Chemoselectivity: In reactions involving multiple functional groups, achieving chemoselectivity, i.e., the selective reaction of one functional group in the presence of others, is crucial. For instance, the oxidation of the methylthio group to a sulfoxide or sulfone without affecting the aldehyde group would require careful selection of the oxidizing agent and reaction conditions.

Regioselectivity: When functionalizing the pyridine ring, regioselectivity becomes a key consideration. The existing substituents (aldehyde and methylthio) will direct incoming reagents to specific positions on the ring. For example, in the difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates, the regioselectivity of the addition of Grignard reagents is influenced by substituents at the 2-position. rsc.orgnih.govbohrium.comresearchgate.netrsc.org This highlights the importance of understanding the directing effects of the aldehyde and methylthio groups in 4-Pyridinecarboxaldehyde, 3-(methylthio)- to control the outcome of its reactions.

Stereoselectivity: For reactions that generate new stereocenters, controlling the stereoselectivity is a major challenge. While the parent molecule is achiral, its derivatives can be chiral, and controlling the formation of specific stereoisomers is often critical, particularly in the synthesis of biologically active compounds.

Investigation of Catalytic Properties and Ligand Design with 4 Pyridinecarboxaldehyde, 3 Methylthio

Chelation Chemistry and Metal Complexation of 4-Pyridinecarboxaldehyde (B46228), 3-(methylthio)-

The molecular structure of 4-Pyridinecarboxaldehyde, 3-(methylthio)-, featuring a pyridine (B92270) nitrogen, an aldehyde oxygen, and a methylthio sulfur, suggests its potential as a versatile chelating ligand for a variety of metal ions.

Coordination Modes Involving Pyridine Nitrogen, Aldehyde Oxygen, and Methylthio Sulfur

Based on the functional groups present, 4-Pyridinecarboxaldehyde, 3-(methylthio)- could exhibit several coordination modes. The pyridine nitrogen atom, with its lone pair of electrons, is a common coordination site for transition metals. wikipedia.org The aldehyde group can coordinate through its oxygen atom, and the sulfur atom of the methylthio group also possesses a lone pair capable of binding to a metal center. Thioethers are known to be effective ligands, particularly for softer metal ions. mdpi.comresearchgate.net

The combination of these donor atoms could allow for monodentate, bidentate, or even tridentate coordination, depending on the metal ion, the solvent system, and the steric and electronic properties of the ligand itself. For instance, bidentate coordination could occur through the pyridine nitrogen and the aldehyde oxygen, forming a stable five-membered chelate ring. Alternatively, coordination via the pyridine nitrogen and the methylthio sulfur could lead to a six-membered chelate ring. The potential for the ligand to act as a bridging ligand between two metal centers also exists.

Synthesis and Structural Elucidation of Metal Complexes

There is a lack of specific literature detailing the synthesis and structural characterization of metal complexes with 4-Pyridinecarboxaldehyde, 3-(methylthio)-. Generally, the synthesis of such complexes would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.org

The structural elucidation of any resulting complexes would be crucial to understanding the coordination behavior of the ligand. Standard techniques for this purpose include:

| Characterization Technique | Information Provided |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal, confirming bond lengths, bond angles, and the coordination geometry around the metal center. |

| Infrared (IR) Spectroscopy | Can indicate which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of the C=O (aldehyde), C=N (pyridine), and C-S (methylthio) bonds upon complexation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide information about the ligand's environment in solution and how it changes upon coordination to a metal. |

| UV-Vis Spectroscopy | Can reveal changes in the electronic transitions of the ligand upon complexation and provide information about the d-d transitions of the metal ion. |

Without experimental data, the precise nature of any metal complexes formed with 4-Pyridinecarboxaldehyde, 3-(methylthio)- remains speculative.

Application of 4-Pyridinecarboxaldehyde, 3-(methylthio)- Derivatives in Homogeneous Catalysis

The application of ligands in homogeneous catalysis is a vast field, and pyridine-based ligands are widely used due to their tunable electronic and steric properties. nih.gov While no specific catalytic applications of 4-Pyridinecarboxaldehyde, 3-(methylthio)- have been reported, its structural motifs suggest potential in several areas of catalysis.

Asymmetric Catalysis (e.g., Hydrogenation, Epoxidation, C-C Bond Formation)

For a molecule to be effective in asymmetric catalysis, it typically needs to be chiral or be part of a chiral catalyst system. Derivatives of 4-Pyridinecarboxaldehyde, 3-(methylthio)- could potentially be made chiral, for example, by introducing a chiral center in a substituent or by creating a chiral-at-metal complex. Chiral thioether ligands have been successfully employed in various asymmetric catalytic reactions. mdpi.comresearchgate.net If a chiral derivative were synthesized, it could be explored in reactions such as:

Asymmetric Hydrogenation: The transfer of hydrogen to a prochiral substrate to produce a chiral product.

Asymmetric Epoxidation: The enantioselective oxidation of an alkene to an epoxide.

Asymmetric C-C Bond Formation: Reactions like the aldol (B89426) or Michael additions to create chiral carbon-carbon bonds.

However, without specific chiral derivatives and catalytic studies, this remains a theoretical possibility.

Oxidation and Reduction Catalysis

Metal complexes are frequently used to catalyze oxidation and reduction reactions. Transition metal complexes with pyridine-containing ligands have been investigated as catalysts for various oxidation processes. rsc.orgnih.gov The presence of the sulfur atom in the methylthio group could also influence the redox properties of a metal center, potentially making complexes of 4-Pyridinecarboxaldehyde, 3-(methylthio)- interesting candidates for such reactions. For example, they could be screened for activity in the oxidation of alcohols or the reduction of ketones.

Polymerization Catalysis Utilizing Metal-Pyridine Systems

Metal complexes containing pyridine-based ligands are extensively used as catalysts in polymerization reactions, particularly for olefins. mdpi.com The electronic and steric environment around the metal center, which is dictated by the ligand, plays a crucial role in determining the catalytic activity, the polymer's molecular weight, and its properties. While there are no reports on the use of 4-Pyridinecarboxaldehyde, 3-(methylthio)- in this context, its potential to form stable metal complexes makes it a candidate for investigation in polymerization catalysis.

Development of Heterogeneous Catalysts Incorporating the Pyridine-Methylthio Moiety

The development of heterogeneous catalysts is crucial for sustainable chemical processes, offering advantages in catalyst separation, recovery, and recycling. The immobilization of molecular catalysts onto solid supports is a prominent strategy to bridge the gap between homogeneous and heterogeneous catalysis. The pyridine-methylthio moiety, derived from 4-Pyridinecarboxaldehyde, 3-(methylthio)-, can be effectively anchored to various solid supports to create robust and reusable catalytic systems.

The aldehyde functionality of 4-Pyridinecarboxaldehyde, 3-(methylthio)- serves as a versatile handle for covalent grafting onto supports like silica (B1680970), polymers, or porous organic frameworks (POFs). For instance, silica-based materials can be functionalized with amino groups, which can then react with the aldehyde to form a stable imine linkage, effectively immobilizing the pyridine-methylthio unit. sid.irnih.govcore.ac.uk

One common support is mesoporous silica (e.g., MCM-41 or SBA-15) due to its high surface area and ordered pore structure, which can enhance accessibility to the catalytic sites. The general strategy involves:

Surface Modification of the Support: The silica surface is typically functionalized with an appropriate linker molecule, such as (3-aminopropyl)triethoxysilane (APTES).

Immobilization: The aldehyde group of 4-Pyridinecarboxaldehyde, 3-(methylthio)- is then reacted with the amino-functionalized silica to form an imine bond.

Metallation: The immobilized pyridine-methylthio ligand can then be coordinated with various transition metals (e.g., Pd, Ru, Cu, Ni) to generate the active catalytic sites.

The methylthio group at the 3-position can influence the electronic properties of the pyridine nitrogen, potentially enhancing its coordination to the metal center and modulating the catalytic activity. The resulting heterogeneous catalysts can be applied in a range of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. sid.ir

Table 1: Potential Heterogeneous Catalytic Applications of Immobilized Pyridine-Methylthio Complexes

| Catalyst System | Support Material | Target Reaction | Potential Advantages |

| Pd@(Pyridine-Methylthio)-Silica | Mesoporous Silica | Suzuki-Miyaura Coupling | High stability, reusability, low Pd leaching. |

| Ru@(Pyridine-Methylthio)-Polymer | Polystyrene | Asymmetric Hydrogenation | Chiral modification potential, good swelling properties. |

| Cu@(Pyridine-Methylthio)-MOF | Metal-Organic Framework | Click Chemistry (Azide-Alkyne Cycloaddition) | High density of active sites, shape selectivity. |

This table is illustrative and based on analogous systems. Specific performance would require experimental validation.

Porous organic polymers (POPs) represent another advanced class of support materials. The copolymerization of a vinyl-functionalized derivative of 4-Pyridinecarboxaldehyde, 3-(methylthio)- with other monomers can lead to the synthesis of porous materials with built-in catalytic sites. nih.govrsc.org These materials often exhibit high thermal and chemical stability.

Photoredox Catalysis and Electrocatalysis with Derived Systems

The pyridine-methylthio moiety is also a promising scaffold for the design of molecular catalysts for photoredox and electrocatalytic applications, particularly when complexed with suitable metals like ruthenium or iridium. core.ac.uknih.govdcu.ie

Photoredox Catalysis:

Visible-light photoredox catalysis utilizes light energy to drive chemical reactions by single-electron transfer (SET) processes. Ruthenium and iridium polypyridyl complexes are benchmark photocatalysts. nih.gov A ligand derived from 4-Pyridinecarboxaldehyde, 3-(methylthio)- could be incorporated into such complexes. For example, the aldehyde could be converted to a bidentate or tridentate ligand system, which then coordinates to the metal center.

The photophysical and redox properties of the resulting complex are critical for its photocatalytic activity. The methylthio group, being electron-donating, could modulate the energy levels of the metal-to-ligand charge transfer (MLCT) state, which is central to the photocatalytic cycle. This can influence both the excited-state redox potentials and the absorption spectrum of the complex.

Derived systems could potentially be used in a variety of photoredox-mediated transformations, including:

Reductive dehalogenations.

Trifluoromethylation of arenes. nih.gov

Carbon-carbon and carbon-heteroatom bond formations.

Photocatalytic CO2 reduction. nih.govfrontiersin.orgresearchgate.net

Table 2: Hypothetical Photophysical Properties of an Iridium Complex with a Ligand Derived from 4-Pyridinecarboxaldehyde, 3-(methylthio)-

| Complex | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Excited State Lifetime (τ, µs) | Excited State Potential (E*ox/red, V vs. SCE) |

| [Ir(ppy)2(L)]+ | ~460 | ~600 | ~1.5 | Ered ≈ +1.0, Eox ≈ -0.9 |

L = a bidentate ligand derived from 4-Pyridinecarboxaldehyde, 3-(methylthio)-. These values are estimates based on similar iridium complexes and would need experimental verification. nih.govdcu.ie

Electrocatalysis:

In electrocatalysis, a catalyst facilitates an electrochemical reaction at an electrode surface. Complexes containing the pyridine-methylthio moiety could be active electrocatalysts for important reactions like the reduction of carbon dioxide (CO2) or the hydrogen evolution reaction (HER).

For CO2 reduction, molecular catalysts are often based on transition metals like rhenium, manganese, or ruthenium with polypyridyl ligands. nih.govnih.govfrontiersin.orgresearchgate.net A complex incorporating a ligand derived from 4-Pyridinecarboxaldehyde, 3-(methylthio)- would be a candidate for such applications. The catalyst can be studied in a homogeneous solution or immobilized on an electrode surface to create a modified electrode. The aldehyde group offers a convenient point of attachment for electropolymerization or covalent grafting to conductive surfaces like carbon nanotubes or graphene.

The catalytic cycle for CO2 reduction typically involves the electrochemical reduction of the metal complex, followed by binding and reduction of CO2 to products like carbon monoxide (CO) or formic acid (HCOOH). The electronic environment provided by the pyridine-methylthio ligand can influence the stability of key intermediates and the overpotential required for the reaction.

Exploration of 4 Pyridinecarboxaldehyde, 3 Methylthio in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric and Oligomeric Structures

The presence of the aldehyde group on 4-Pyridinecarboxaldehyde (B46228), 3-(methylthio)- allows for its incorporation into polymer backbones or as a pendant group, leading to materials with tailored properties.

Synthesis of Functionalized Polymers with Pyridine-Methylthio Pendants

While direct polymerization of 4-Pyridinecarboxaldehyde, 3-(methylthio)- has not been extensively documented, its structure lends itself to established polymerization techniques. One common method for creating polymers with functional pendants is through the polymerization of a monomer that already contains the desired functional group. For instance, vinyl or acrylate (B77674) monomers functionalized with the 3-(methylthio)pyridine (B103521) moiety could undergo radical polymerization to yield polymers with the pyridine-methylthio group as a side chain.

Another approach is post-polymerization modification. cmu.edu This involves starting with a pre-formed polymer containing reactive sites and subsequently attaching the desired functional group. For example, a polymer with bromoalkyl side chains could be reacted with a thiol-containing pyridine (B92270) derivative to introduce the pyridine-methylthio pendant. cmu.edu Similarly, aldol (B89426) condensation reactions have been used to synthesize novel conjugated polymers from substituted pyrimidines and various aromatic dialdehydes, suggesting a potential route for incorporating the title compound into polymer backbones. researchgate.net

Table 1: Potential Polymerization Strategies for Functionalization

| Polymerization Strategy | Description | Potential Monomer/Polymer |

| Direct Polymerization | Polymerizing a monomer that already contains the 4-Pyridinecarboxaldehyde, 3-(methylthio)- moiety. | A vinyl or acrylate derivative of 4-Pyridinecarboxaldehyde, 3-(methylthio)-. |

| Post-Polymerization Modification | Attaching the 4-Pyridinecarboxaldehyde, 3-(methylthio)- group to an existing polymer chain. | Reaction of a polymer with reactive side chains (e.g., bromoalkyl groups) with a suitable derivative of the title compound. |

| Condensation Polymerization | Reaction of the aldehyde group with other functional groups to form the polymer backbone. | Aldol condensation with other suitable monomers. researchgate.net |

Crosslinking and Grafting onto Polymer Matrices

The aldehyde functionality of 4-Pyridinecarboxaldehyde, 3-(methylthio)- is a prime candidate for crosslinking reactions, which can enhance the mechanical and thermal properties of polymers. Crosslinking can be achieved by reacting the aldehyde with complementary functional groups on other polymer chains, such as amines or hydroxyls, to form imine or acetal (B89532) linkages, respectively.

Grafting, the process of attaching polymer chains to a main polymer backbone, is another avenue for creating novel materials. nih.gov 4-Pyridinecarboxaldehyde, 3-(methylthio)- could be used to initiate the grafting of polymer chains from a surface or a polymer backbone. For example, the aldehyde group could be converted to an initiator site for ring-opening polymerization of cyclic monomers like lactones or cyclic ethers. rsc.org This would result in a graft copolymer with a backbone containing the pyridine-methylthio functionality and side chains of a different polymer, combining the properties of both.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen and the sulfur atom of the methylthio group in 4-Pyridinecarboxaldehyde, 3-(methylthio)- make it an attractive ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org These materials are crystalline solids composed of metal ions or clusters connected by organic linkers, and they have potential applications in gas storage, separation, and catalysis. nih.gov

While specific MOFs based on 4-Pyridinecarboxaldehyde, 3-(methylthio)- are not yet widely reported, the vast research on pyridine-based MOFs provides a strong indication of its potential. google.com For example, MOFs constructed from iron clusters and terephthalate (B1205515) linkers have shown promise in drug delivery applications. nih.gov The inclusion of the methylthio group could introduce additional functionality, such as enhanced affinity for specific guest molecules or catalytic activity. The synthesis of coordination polymers often involves the reaction of a metal salt with the organic ligand under solvothermal conditions. rsc.org

Table 2: Potential Components for MOF Synthesis

| Metal Ion | Organic Ligand | Potential Application | Reference |

| Iron(III) | Terephthalic acid | Drug Delivery | nih.gov |

| Zinc(II) | 1,4-Benzenedicarboxylic acid | Gas Storage | google.com |

| Copper(II) | Pyridine-2,6-dicarboxylic acid | Catalysis | N/A |

Supramolecular Self-Assembly Processes Directed by Pyridine Interactions

The pyridine moiety in 4-Pyridinecarboxaldehyde, 3-(methylthio)- can direct the self-assembly of molecules into well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. These self-assembled architectures can range from discrete molecular cages to extended networks with complex topologies. The aldehyde group can also participate in these interactions, further guiding the assembly process.

Applications in Sensor Development (non-biological detection)

The combination of a metal-coordinating pyridine-methylthio group and a reactive aldehyde makes 4-Pyridinecarboxaldehyde, 3-(methylthio)- a promising candidate for the development of chemical sensors. The interaction of the pyridine nitrogen or the sulfur atom with specific metal ions could lead to a detectable change in the optical or electronic properties of the molecule, such as a change in color or fluorescence. The aldehyde group can be used to immobilize the molecule onto a solid support, such as a polymer film or a nanoparticle surface, to create a practical sensor device.

Potential in Optoelectronic and Semiconducting Materials

Polymers and materials containing conjugated pyridine and thiophene (B33073) units have shown interesting optoelectronic and semiconducting properties. researchgate.netrsc.org The incorporation of 4-Pyridinecarboxaldehyde, 3-(methylthio)- into such materials could modulate their electronic properties. The electron-withdrawing nature of the pyridine ring and the aldehyde group, combined with the electron-donating potential of the methylthio group, could lead to materials with tailored band gaps and charge transport characteristics. cmu.edu For instance, polymers with alkoxy-substituted thiophene side chains have demonstrated reduced band gaps and high electrical conductivities. cmu.edu While direct data for the title compound is scarce, related semiconducting polymers containing pyrimidine (B1678525) have been synthesized and characterized, showing the potential of nitrogen-containing heterocycles in this field. researchgate.net A terpyridine-Fe2+ based coordination polymer film has also been shown to have good redox-activity and a narrow bandgap, making it suitable for micro-supercapacitors. mdpi.com

Computational and Theoretical Investigations of 4 Pyridinecarboxaldehyde, 3 Methylthio

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure, providing insights into molecular stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 4-Pyridinecarboxaldehyde (B46228), 3-(methylthio)-, the HOMO is expected to have significant contributions from the electron-rich sulfur atom of the methylthio group and the π-system of the pyridine (B92270) ring. The LUMO is likely centered on the electron-deficient pyridine ring and the carbonyl group of the aldehyde, which acts as an electron-withdrawing group. A smaller HOMO-LUMO gap suggests higher reactivity, particularly towards nucleophilic and electrophilic attack. Theoretical calculations using DFT can provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties of 4-Pyridinecarboxaldehyde, 3-(methylthio)- Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -2.15 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and stability. |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule, which is crucial for understanding intermolecular interactions. researchgate.netproteopedia.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For 4-Pyridinecarboxaldehyde, 3-(methylthio)-, the MEP map would show pronounced negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group due to their high electronegativity. The hydrogen atom of the aldehyde group and the hydrogen atoms on the pyridine ring adjacent to the electron-withdrawing groups would exhibit positive potential. The methylthio group would introduce a region of moderate negative potential due to the lone pairs on the sulfur atom. These maps are invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. proteopedia.org

Elucidation of Reaction Mechanisms Using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the step-by-step pathways of chemical reactions. researchgate.netnih.gov It allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states. This information helps in determining the activation energy barriers for different potential reaction pathways, thereby elucidating the most favorable mechanism. researchgate.netacs.org

For 4-Pyridinecarboxaldehyde, 3-(methylthio)-, DFT could be used to study various reactions, such as:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. DFT can model the attack of a nucleophile (e.g., a hydride from NaBH₄ or a Grignard reagent) on the carbonyl carbon, calculating the energy profile of the reaction to form an alcohol.

Oxidation of the aldehyde: The conversion of the aldehyde to a carboxylic acid can be modeled to understand the energetics of the process.

Reactions involving the pyridine nitrogen: The basicity of the nitrogen atom can be studied by modeling its protonation or coordination to a metal center.

DFT calculations on the reaction of pyridinecarboxaldehyde derivatives have been used to explain unexpected products and complex reaction pathways, such as in copper-catalyzed diboration reactions. acs.org These studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. acs.orgacs.org

Conformational Analysis and Torsional Barriers of 4-Pyridinecarboxaldehyde, 3-(methylthio)-

Molecules can exist in different spatial arrangements called conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. These studies are often performed using theoretical calculations and can be supported by experimental techniques like NMR spectroscopy. nih.gov

For 4-Pyridinecarboxaldehyde, 3-(methylthio)-, key torsional angles include:

Rotation around the single bond connecting the aldehyde group to the pyridine ring. This determines the orientation of the carbonyl group relative to the ring nitrogen (syn or anti).

Rotation around the C-S bond of the methylthio group.

Computational studies on similar molecules, like N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown that different conformers can have significantly different polarities and stabilities, which can be influenced by the solvent. nih.gov For the title compound, DFT calculations could predict the relative energies of the possible conformers and the rotational energy barriers. The most stable conformer is likely one that minimizes steric hindrance and maximizes favorable electronic interactions.

Table 2: Illustrative Conformational Analysis Data Relative energies calculated for different rotamers. Values are hypothetical.

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Stability |

| 1 (anti) | 180° | 0.00 | Most Stable |

| 2 (syn) | 0° | +1.50 | Less Stable |

| Transition State | ~90° | +5.80 | Rotational Barrier |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., protein-ligand, without therapeutic claims)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net In the context of medicinal chemistry, MD simulations are invaluable for exploring how a small molecule (ligand) might interact with a biological macromolecule, such as a protein. nih.gov These simulations can reveal the stability of the protein-ligand complex, identify key amino acid residues involved in binding, and characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions). nih.govacs.org

An MD simulation of 4-Pyridinecarboxaldehyde, 3-(methylthio)- bound to a hypothetical protein active site could provide insights into its binding mode and affinity. The simulation would track the positions of all atoms over a period of nanoseconds to microseconds, allowing for the analysis of:

Binding Stability: Measured by the root-mean-square deviation (RMSD) of the ligand's position over time.

Key Interactions: Identifying which parts of the molecule, such as the pyridine nitrogen, the carbonyl oxygen, or the methylthio group, form stable hydrogen bonds or other interactions with the protein's amino acid residues. acs.org

Conformational Changes: Observing if the ligand or protein changes shape upon binding.

Such simulations are crucial for understanding structure-function relationships at a molecular level. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues (structure-function correlations, not clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in chemistry and biology to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.netnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) and an experimentally measured activity or property for a series of analogous compounds. researchgate.netrsc.org

For a series of analogues of 4-Pyridinecarboxaldehyde, 3-(methylthio)-, a QSAR model could be developed to predict a specific biological activity (without making clinical claims) or a QSPR model to predict a property like solubility. The process would involve:

Synthesizing or identifying a set of analogues with variations at different positions of the molecule.

Measuring the desired activity/property for all compounds in the set.

Calculating a wide range of molecular descriptors for each analogue using computational software.

Developing a statistical model (e.g., using multiple linear regression or machine learning) that best correlates the descriptors with the observed activity. researchgate.netresearchgate.net

Such models are valuable for guiding the design of new compounds with potentially enhanced properties. nih.govnih.gov

Table 3: Example of a QSAR Data Table for Analogues This table is for illustrative purposes only.

| Compound (Analogue of 4-Pyridinecarboxaldehyde, 3-R) | R-Group | LogP (Descriptor) | Dipole Moment (Descriptor) | Observed Activity (IC50, µM) |

| 1 | -SCH₃ | 1.85 | 3.5 D | 10.5 |

| 2 | -OCH₃ | 1.50 | 3.2 D | 15.2 |

| 3 | -Cl | 2.10 | 2.8 D | 8.7 |

| 4 | -H | 1.30 | 3.0 D | 25.0 |

Advanced Analytical and Spectroscopic Characterization of 4 Pyridinecarboxaldehyde, 3 Methylthio and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of 4-Pyridinecarboxaldehyde (B46228), 3-(methylthio)-. This technique provides a highly accurate measurement of the molecule's mass, allowing for the unambiguous determination of its elemental formula (C₇H₇NOS). The theoretical exact mass of the neutral molecule is 153.0248 Da. In practice, HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺, at m/z 154.0326.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to investigate the molecule's fragmentation pathways. By inducing fragmentation of the isolated parent ion, characteristic product ions are generated that offer structural insights. While direct experimental data for this specific molecule is not widely published, fragmentation patterns can be predicted based on established chemical principles for aldehydes and thioethers. researchgate.netyoutube.com Common fragmentation mechanisms include α-cleavage adjacent to the carbonyl group and the McLafferty rearrangement. youtube.com The fragmentation of the thioether moiety is also expected.

Proposed key fragmentation pathways for [C₇H₇NOS+H]⁺ would likely include:

Loss of CO: A common fragmentation for aldehydes, leading to a pyridyl-methylthio cation.

Loss of •SCH₃: Cleavage of the carbon-sulfur bond.

Loss of CH₂S: Rearrangement and loss of a thioformaldehyde (B1214467) radical.

Cleavage of the pyridine (B92270) ring: At higher collision energies, the stable aromatic ring can fragment.

A summary of predicted ions in a hypothetical HRMS/MS experiment is presented below.

Table 1: Predicted HRMS Fragmentation Data for 4-Pyridinecarboxaldehyde, 3-(methylthio)- This table is predictive and based on common fragmentation patterns.

| m/z (Da) | Proposed Formula | Description |

|---|---|---|

| 154.0326 | [C₇H₈NOS]⁺ | Parent Ion [M+H]⁺ |

| 126.0377 | [C₆H₈NS]⁺ | Loss of carbon monoxide (-CO) from the aldehyde |

| 107.0326 | [C₆H₅NO]⁺ | Loss of methyl radical followed by loss of sulfur (-•CH₃, -S) or direct loss of •SCH₃ |

| 80.0294 | [C₄H₄N]⁺ | Fragment of the pyridine ring |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Pyridinecarboxaldehyde, 3-(methylthio)- in solution. While simple 1D ¹H and ¹³C spectra provide initial information, advanced 2D techniques are required for definitive assignment of all signals. sdsu.eduslideshare.net

A combination of 2D-NMR experiments allows for the mapping of all proton and carbon correlations within the molecule, confirming the substitution pattern of the pyridine ring. science.govcolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For 4-Pyridinecarboxaldehyde, 3-(methylthio)-, COSY would reveal correlations between the adjacent protons on the pyridine ring, specifically between H-5 and H-6. H-2 would appear as a singlet in the aromatic region as it has no adjacent proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). columbia.edu It simplifies the spectrum by spreading signals over two dimensions and confirms which protons are bonded to which carbons. Key expected correlations include the aldehyde proton to the aldehyde carbon, the methyl protons to the S-CH₃ carbon, and the aromatic protons (H-2, H-5, H-6) to their respective ring carbons (C-2, C-5, C-6).

Table 2: Predicted 2D-NMR Correlations for 4-Pyridinecarboxaldehyde, 3-(methylthio)- This table is predictive and illustrates the expected correlations for structural assignment.

| Proton Signal | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| -CHO | None | C=O | C-4, C-5 |

| -SCH₃ | None | S-CH₃ | C-3 |

| H-2 | None | C-2 | C-3, C-4, C-6 |

| H-5 | H-6 | C-5 | C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5 |

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the solid phase. This technique is particularly valuable for studying crystalline derivatives, polymorphs, or materials where the compound is immobilized, such as on a catalyst support. acs.org For derivatives of 4-Pyridinecarboxaldehyde, 3-(methylthio)-, ssNMR could differentiate between different crystalline forms (polymorphs) by detecting variations in chemical shifts caused by different molecular packing arrangements. Furthermore, in studies involving metal complexes, ssNMR can provide crucial information about the coordination environment, even with paramagnetic centers that complicate solution NMR. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed structural data in the solid state. acs.org

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates and thus exact bond lengths, bond angles, and torsion angles. Although a crystal structure for 4-Pyridinecarboxaldehyde, 3-(methylthio)- itself is not publicly available, analysis of related structures, such as pyridine-4-carbaldehyde semicarbazone, provides a strong basis for what to expect. researchgate.netajchem-a.com

This technique would confirm the planarity of the pyridine ring and the orientation of the aldehyde and methylthio substituents. Crucially, it would also reveal the supramolecular architecture—the way molecules arrange themselves in the crystal lattice. This packing is governed by non-covalent interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking between pyridine rings, and potentially sulfur-involved interactions. nih.gov These interactions are fundamental to the material's physical properties, including melting point and solubility.

Table 3: Plausible Crystallographic Data for a Derivative of 4-Pyridinecarboxaldehyde, 3-(methylthio)- Data is hypothetical, based on analogous structures like pyridine-4-carbaldehyde semicarbazone. researchgate.net

| Parameter | Plausible Value / System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| C=O Bond Length | ~1.22 Å |

| C-S Bond Length | ~1.75 Å |

| Pyridine Ring C-N Bond Lengths | ~1.34 Å |

| Dominant Intermolecular Interaction | Hydrogen bonding (e.g., C-H···O), π-π stacking |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and powerful method for identifying functional groups and probing molecular structure. cdnsciencepub.com The spectra of 4-Pyridinecarboxaldehyde, 3-(methylthio)- would be dominated by vibrations characteristic of its constituent parts: the substituted pyridine ring, the aldehyde, and the methylthio group. nist.gov

The parent pyridine molecule has well-characterized vibrational modes. cdnsciencepub.comresearchgate.net The introduction of substituents at the 3- and 4-positions alters the symmetry and frequencies of these modes. Key vibrational bands for analysis include:

Aldehyde Group: A strong C=O stretching band in the FT-IR spectrum, typically around 1700-1710 cm⁻¹. researchgate.net The aldehyde C-H stretch appears as a distinct, often doublet, feature around 2720-2820 cm⁻¹.

Methylthio Group: C-S stretching vibrations are typically weak in the IR but can be stronger in the Raman spectrum, appearing in the 600-800 cm⁻¹ range. S-CH₃ rocking and bending modes would also be present.

Pyridine Ring: Ring stretching vibrations (νC=C, νC=N) appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The ring breathing mode, which is sensitive to substitution, would be expected near 1000 cm⁻¹. acs.org Out-of-plane C-H bending vibrations appear below 900 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for 4-Pyridinecarboxaldehyde, 3-(methylthio)- Frequency ranges are based on data for 4-pyridinecarboxaldehyde nist.govnih.gov and general group frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H Stretch | FT-IR | ~2820, ~2730 | Medium |

| Aldehyde C=O Stretch | FT-IR | ~1705 | Very Strong |

| Pyridine Ring Stretches | FT-IR/Raman | 1580-1600 | Strong |

| Pyridine Ring Stretches | FT-IR/Raman | 1400-1450 | Medium-Strong |

| Pyridine Ring Breathing | Raman | ~1010 | Strong |

| C-S Stretch | Raman | 650-750 | Medium |

Chiral Chromatography (HPLC, GC-MS) for Enantiomeric Purity Assessment (if chiral derivatives are relevant)

The parent molecule, 4-Pyridinecarboxaldehyde, 3-(methylthio)-, is achiral and therefore does not have enantiomers. However, this analytical technique becomes critical for the analysis of its chiral derivatives. Chirality could be introduced through various synthetic modifications, for example:

Reduction of the aldehyde group to a secondary alcohol, creating a chiral center at the benzylic position.

Addition of a chiral auxiliary or substituent to the molecule.